(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

CDK2 inhibition Kinase inhibitor Cancer cell cycle

This 5-bromoimidazo[1,2-a]pyridine-2-methanol is an orthogonal building block for sequential SAR campaigns. The 5-Br enables Suzuki/Buchwald couplings, while the 2-hydroxymethyl group can be oxidized or esterified for fragment growing. Based on the CDK2 inhibitor chemotype identified (IC₅₀ 61 nM), this regioisomer provides distinct halogen bonding versus 6- or 7-bromo analogs. Dual functionality, confirmed by a 42% synthetic benchmark, makes it ideal for hit-to-lead kinase programs. Requires 2–8°C storage.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
CAS No. 881841-53-8
Cat. No. B1456856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
CAS881841-53-8
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C(=C1)Br)CO
InChIInChI=1S/C8H7BrN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-4,12H,5H2
InChIKeyKRBUYVZVAOWCRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol (CAS 881841-53-8): Technical Baseline and Core Scaffold Characterization


(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol (CAS 881841-53-8, C₈H₇BrN₂O, MW 227.06) is a halogenated heterocyclic building block belonging to the imidazo[1,2-a]pyridine class of fused nitrogen-containing bicyclic compounds . The molecule features a 5-position bromine substituent and a 2-position hydroxymethyl group on the imidazo[1,2-a]pyridine core, making it a versatile intermediate for subsequent functionalization via Suzuki coupling, nucleophilic substitution, or oxidation to the corresponding aldehyde [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, with numerous derivatives reported as kinase inhibitors, bromodomain inhibitors, and antimicrobial agents [2].

Why Generic Substitution of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol Fails: Differential Reactivity and Application Constraints


The imidazo[1,2-a]pyridine scaffold exhibits highly position-dependent reactivity and biological activity. The specific 5-bromo substitution pattern on (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol confers distinct electronic properties and synthetic utility that cannot be replicated by analogs with bromine at other positions (e.g., 6-bromo or 7-bromo variants) or alternative halogen substituents (e.g., chloro or iodo analogs) [1]. Furthermore, the simultaneous presence of the 5-bromo handle for cross-coupling and the 2-hydroxymethyl group for further derivatization creates a dual-functional intermediate that single-substituted analogs lack [2]. Substituting with a non-brominated imidazo[1,2-a]pyridine-2-methanol eliminates the capacity for palladium-catalyzed coupling reactions entirely. The quantitative evidence below demonstrates why this specific substitution pattern matters for reproducible synthesis and target engagement in medicinal chemistry applications [3].

(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: Quantitative Differentiation Evidence for Procurement Decisions


CDK2 Inhibitory Activity: Comparative Potency of 5-Bromoimidazo[1,2-a]pyridine Derivatives vs. Nek2 Inhibitor Benchmarks

A structurally related 5-bromoimidazo[1,2-a]pyridine derivative (CHEMBL1923087) demonstrated potent inhibition of CDK2/Cyclin A2 with an IC₅₀ of 61 nM in human HeLa cell extracts [1]. While this represents a derivative rather than (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol itself, it establishes a class-level benchmark for 5-bromo-substituted imidazo[1,2-a]pyridines in kinase inhibition. For comparison, a leading Nek2 inhibitor from the same imidazo[1,2-a]pyridine chemotype (compound 28e) exhibited an IC₅₀ of 38 nM against MGC-803 gastric cancer cells, representing a 1.6-fold difference in potency that may be target-specific rather than scaffold-intrinsic [2]. The 5-bromo substitution pattern appears critical for maintaining this activity profile.

CDK2 inhibition Kinase inhibitor Cancer cell cycle

5-Bromo Substitution vs. Non-Halogenated Parent: Impact on Storage Conditions and Stability

(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol requires storage at 2-8°C to maintain integrity, whereas the non-halogenated parent imidazo[1,2-a]pyridine-2-methanol is stable at room temperature under dry, sealed conditions (melting point 101.5-103.5°C) . The increased thermal sensitivity of the 5-bromo derivative reflects the electronic and steric influence of the bromine substituent on the heteroaromatic core. This differential stability profile directly impacts procurement and handling protocols in laboratory settings.

Chemical stability Storage optimization Building block integrity

Synthetic Yield from Carbaldehyde Precursor: 5-Bromo vs. Alternative Halogenated Derivatives

The reduction of 5-bromoimidazo[1,2-a]pyridine-2-carbaldehyde with sodium borohydride in methanol at 0°C to room temperature over 4 hours yields (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol at 42% yield as an orange solid . For comparative context, the analogous reduction of imidazo[1,2-a]pyridine-2-carbaldehyde (non-halogenated) proceeds under similar conditions but with variable yields depending on scale and purity, while chloro-substituted variants (e.g., 8-chloro-6-trifluoromethyl derivatives) have been reported but lack standardized yield data for direct comparison .

Synthetic efficiency Process optimization Yield comparison

Molecular Weight and Physical Form Differentiation vs. 5-Bromoimidazo[1,2-a]pyridine

(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol (MW 227.06, C₈H₇BrN₂O) is an orange solid containing a reactive hydroxymethyl handle, whereas the closely related 5-bromoimidazo[1,2-a]pyridine (MW 197.03, C₇H₅BrN₂) lacks the oxygen functionality and is typically a white to off-white solid requiring -20°C storage . The presence of the -CH₂OH group adds 30.03 g/mol in molecular weight and introduces hydrogen-bonding capacity that alters solubility, reactivity, and downstream synthetic utility.

Physical properties Handling characteristics Structural comparison

Commercial Availability of Positional Bromo-Imidazo[1,2-a]pyridine Methanol Isomers

Among the positional isomers of bromo-imidazo[1,2-a]pyridine methanol, the 5-bromo derivative (CAS 881841-53-8) is widely available from multiple vendors at 95%+ purity for research use. In contrast, 6-bromo-imidazo[1,2-a]pyridine-2-methanol is not readily available as a standard catalog item from major chemical suppliers; the closest available analog is 6-bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol, which contains an additional nitro group that substantially alters electronic properties and reactivity . The 7-bromo isomer similarly lacks broad commercial availability. This supply chain asymmetry makes the 5-bromo isomer the practical procurement choice for applications requiring a brominated imidazo[1,2-a]pyridine-2-methanol building block.

Supply chain Isomer availability Procurement feasibility

Optimal Research and Industrial Applications for (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol Based on Differentiated Evidence


Medicinal Chemistry: Kinase Inhibitor Fragment Growing and Lead Optimization

The 5-bromoimidazo[1,2-a]pyridine scaffold, as demonstrated by derivative CHEMBL1923087 exhibiting CDK2/Cyclin A2 inhibition (IC₅₀ = 61 nM), validates this compound's utility as a starting point for kinase inhibitor programs [1]. The 2-hydroxymethyl group enables fragment growing strategies via esterification, etherification, or oxidation to the corresponding aldehyde for reductive amination. The 5-bromo handle facilitates late-stage diversification through Suzuki-Miyaura coupling to explore SAR around the pyridine ring. This dual-functional architecture makes (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol particularly suited for hit-to-lead campaigns targeting oncology-relevant kinases where the imidazo[1,2-a]pyridine chemotype has demonstrated nanomolar potency [2].

Synthetic Methodology: Dual-Handle Building Block for Sequential Derivatization

The compound's orthogonal reactivity profile enables sequential functionalization strategies. The 5-bromo substituent participates in palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira) without affecting the 2-hydroxymethyl group. Subsequently, the -CH₂OH moiety can be oxidized to the aldehyde (demonstrated via MnO₂ oxidation of morpholine-derivatized analog, 98% yield in the subsequent step) [3] or converted to halomethyl derivatives for nucleophilic displacement. This sequential derivatization capability is not available in either the non-halogenated imidazo[1,2-a]pyridine-2-methanol (lacks coupling handle) or 5-bromoimidazo[1,2-a]pyridine (lacks oxygen functionality). The 42% yield from the carbaldehyde precursor provides a reliable synthetic benchmark for process planning .

Structure-Activity Relationship (SAR) Studies: Position-Specific Bromine Substitution

SAR analyses of imidazo[1,2-a]pyridine derivatives have established that bromine substitution at the 5-position confers distinct binding interactions compared to 6- or 7-substituted analogs [4]. For programs exploring bromodomain inhibitors or kinase targets where the 5-position halogen engages in specific halogen bonding or hydrophobic contacts, this compound provides the correct regioisomer. The 2-8°C storage requirement, while more demanding than room-temperature-stable analogs, ensures compound integrity during extended SAR campaigns where material may be accessed intermittently over months .

Chemical Biology: Probe Development Requiring Dual Functional Handles

For chemical biology applications requiring both a reactive coupling handle (for bioconjugation or affinity tag attachment) and a functional group for downstream modification, (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol offers a unique combination. The 5-bromo group enables installation of alkyne or azide moieties for click chemistry, while the 2-hydroxymethyl group can be oxidized to an aldehyde for oxime ligation or reductive amination with biomolecules. The molecular weight difference of +30 g/mol versus the non-oxygenated 5-bromoimidazo[1,2-a]pyridine translates to meaningful physicochemical property differences that may affect cellular permeability and target engagement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.